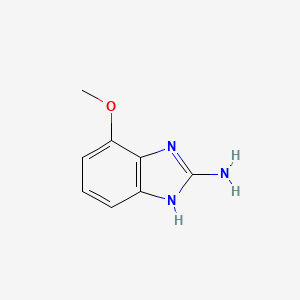

7-Methoxy-1H-benzoimidazol-2-ylamine

Description

Nomenclature, Classification, and Identification

This compound represents a specific derivative within the benzimidazole family of heterocyclic compounds. The compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure and classification. The International Union of Pure and Applied Chemistry designation for this compound is 4-methoxy-1H-benzimidazol-2-amine, reflecting the standardized naming conventions for benzimidazole derivatives.

The compound possesses the Chemical Abstracts Service registry number 1018895-06-1, which serves as its unique identifier in chemical databases and literature. Multiple synonymous names exist for this compound, including 2-Amino-4-methoxybenzoimidazole, 7-Methoxy-1H-benzimidazol-2-amine, 1H-Benzimidazol-2-amine,7-methoxy-, and 7-Methoxy-1H-benzo[d]imidazol-2-amine. This variety in nomenclature reflects the different naming systems employed across various chemical databases and research publications.

The molecular formula of this compound is C₈H₉N₃O, indicating a composition of eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of the compound is precisely 163.18 grams per mole. The structural characterization includes specific spectroscopic identifiers such as the Standard InChI notation: InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11).

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1018895-06-1 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-methoxy-1H-benzimidazol-2-amine |

| Standard InChI Key | JXZONHOHNHEXOQ-UHFFFAOYSA-N |

Historical Context and Development

The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within this compound class. The benzimidazole nucleus was first synthesized in the 1870s, when Hoebrecker initially reported the synthesis of benzimidazole derivatives, followed by additional work by Ladenberg and Wundt between 1872 and 1878. These early investigations established the foundational chemistry that would later enable the development of more complex benzimidazole derivatives.

The therapeutic potential of benzimidazole derivatives was not fully recognized until the early 1940s, when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke biological applications. This theoretical framework proved prophetic, as subsequent decades witnessed extensive development of benzimidazole-based pharmaceutical agents. In 1944, Goodman and Nancy Hart published the first comprehensive study documenting the antibacterial properties of benzimidazole compounds.

The 1950s marked a significant turning point in benzimidazole development, when CIBA pharmaceutical company, now known as Novartis, discovered benzimidazole derivative opioid agonist etonitazene. This discovery demonstrated the versatility of the benzimidazole scaffold for developing compounds with diverse pharmacological activities. The 1960s brought further breakthroughs, with Fort and colleagues reporting the discovery of benzimidazole derivatives as proton pump inhibitors.

The anthelmintic applications of benzimidazoles emerged prominently in the early 1960s, when Imperial Chemical Industry introduced phenzidole as a sheep anthelmintic. This was followed in 1961 by the discovery of thiabendazole at Merck Sharp and Dohme Laboratories as a broad-spectrum anthelmintic agent. The subsequent development of mebendazole in 1971 by Janssen pharmaceutical in Belgium and albendazole in 1975 by Robert J. Gyurik and Vassilios J. further established the importance of benzimidazole derivatives in parasitic disease treatment.

Significance in Benzimidazole Chemistry

This compound occupies a distinctive position within benzimidazole chemistry due to its specific substitution pattern and functional group arrangement. Benzimidazole derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating remarkable versatility in biological applications. The benzimidazole core structure, consisting of fused benzene and imidazole rings, provides a robust framework for chemical modification that can yield compounds with diverse biological activities.

The presence of both methoxy and amino functional groups in this compound creates specific opportunities for biological interaction that distinguish it from other benzimidazole derivatives. Structure-activity relationship studies of benzimidazole compounds have consistently identified the N-1, C-2, and C-6 positions as critical for pharmacological effects. The amino group at the C-2 position in this compound represents a particularly important structural feature, as 2-aminobenzimidazole derivatives have shown significant biological activities.

Research has demonstrated that benzimidazole derivatives can interact with multiple biological targets, including transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase enzymes. The specific substitution pattern in this compound positions it to potentially interact with these targets in unique ways, contributing to its significance within the broader benzimidazole family.

The compound represents part of a larger trend in benzimidazole chemistry toward developing more specialized derivatives with targeted biological activities. The methoxy substitution at the 7-position provides additional opportunities for molecular recognition and binding interactions, while the 2-amino group serves as a potential site for hydrogen bonding and electrostatic interactions with biological targets.

Current Research Importance

Contemporary research into this compound and related benzimidazole derivatives reflects the continued importance of this compound class in drug discovery and development. The compound's structural features align with current trends in medicinal chemistry that emphasize the development of small molecules with specific biological targets and improved selectivity profiles.

Recent investigations into benzimidazole derivatives have revealed their potential as antimicrobial and anticancer agents, with researchers synthesizing numerous derivatives to explore structure-activity relationships. The systematic exploration of benzimidazole compounds has yielded promising results, with some derivatives demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus.

The development of benzimidazole-based compounds as selective receptor agonists represents another significant area of current research. Studies have demonstrated that specific benzimidazole derivatives can function as human Toll-like receptor 8-selective agonists, which has important implications for vaccine adjuvant development. The structural requirements for this activity include specific substitution patterns that may be relevant to understanding the potential applications of this compound.

Current synthetic methodologies for benzimidazole derivatives increasingly emphasize green chemistry approaches and improved efficiency. Microwave-assisted synthesis methods have enabled the preparation of benzimidazole derivatives in moderate to excellent yields, ranging from 40 to 99 percent. These advances in synthetic methodology facilitate the exploration of compounds like this compound for various applications.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Antimicrobial Activity | Structure-activity relationships | Antibiotic development |

| Receptor Selectivity | Toll-like receptor agonism | Vaccine adjuvants |

| Synthetic Methods | Green chemistry approaches | Improved production efficiency |

| Biological Screening | High-throughput evaluation | Drug discovery pipelines |

The importance of benzimidazole derivatives in contemporary pharmaceutical research is further emphasized by their presence in numerous marketed drugs, including antiulcer agents such as omeprazole, lansoprazole, rabeprazole, and pantoprazole, antihistamines including astemizole and clemizole, and antihypertensive medications like telmisartan and candesartan. This established clinical success of benzimidazole-based drugs provides strong motivation for continued research into novel derivatives such as this compound.

Properties

IUPAC Name |

4-methoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZONHOHNHEXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680942 | |

| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018895-06-1 | |

| Record name | 4-Methoxy-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Appropriate Carbonyl Compounds

A classical and widely employed route to benzimidazole derivatives, including 7-methoxy substituted analogs, is the condensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or thermal conditions.

- Starting material: 4-methoxy-o-phenylenediamine (to ensure methoxy substitution at the 7-position of the benzimidazole ring).

- Carbonyl source: Formamide or formic acid derivatives to introduce the 2-amine substituent via cyclization.

- Conditions: Heating under reflux in solvents such as DMF or acetic acid, sometimes with mineral acid catalysts.

- Outcome: Cyclization yields 7-methoxy-1H-benzimidazol-2-amine with moderate to good yields.

This method is supported by the general benzimidazole synthesis literature, where the ring closure is facilitated by the reaction of diamines with aldehydes or carboxylic acids, often requiring excess reagents and prolonged heating for optimal yield.

Use of Cyanogen Bromide (CNBr) for Cyclization

A more specific method for synthesizing 2-aminobenzimidazoles involves the reaction of o-phenylenediamine derivatives with cyanogen bromide.

- Procedure: 4-methoxy-o-phenylenediamine is reacted with cyanogen bromide in a 1:3 molar ratio in a 1:1 mixture of methanol and water.

- Conditions: Stirring at 60 °C for about 3 hours.

- Workup: Removal of methanol under reduced pressure, basification to pH 8 with aqueous NaOH, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

- Yield: Approximately 82% yield of this compound as a white solid.

- Characterization: Confirmed by NMR and mass spectrometry data consistent with the expected structure.

This method is advantageous for its relatively mild conditions and good yield, making it a preferred route for preparing 2-aminobenzimidazole derivatives with specific substitutions.

Detailed Preparation Method Example Using Cyanogen Bromide

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-methoxy-o-phenylenediamine (1 mmol), CNBr (3 mmol) | Stir at 60 °C for 3 hours in MeOH/H2O (1:1) | - | Formation of intermediate cyclized product |

| 2 | Remove MeOH under reduced pressure | Concentrate reaction mixture | - | Prepare for basification |

| 3 | Basify with 1.0 M NaOH to pH 8.0 | Extract with EtOAc (3 × 30 mL) | - | Neutralize and extract product |

| 4 | Dry organic layer over Na2SO4, concentrate | Purify by silica gel chromatography (20% MeOH/CH2Cl2) | 82 | Obtain pure this compound |

- ^1H NMR (DMSO-d6): Signals consistent with benzimidazole protons and methoxy group.

- MS (ESI-TOF): Molecular ion peak matching calculated mass for C8H9N3O.

Alternative Synthetic Routes and Functionalization

Substituted Benzimidazole Formation via Aromatic Diamine and Aldehyde

- Heating 4-methoxy-o-phenylenediamine with substituted aldehydes or carboxylic acids under reflux in DMF or acetic acid can yield 7-methoxy benzimidazole derivatives.

- Subsequent amination at the 2-position can be achieved by nucleophilic substitution or reductive amination techniques depending on the precursor used.

- This approach is more general but may require optimization of reaction time and reagent ratios for maximum yield.

Amine Functionalization via Alkylation

- After obtaining the 7-methoxy-1H-benzimidazol-2-amine core, alkylation reactions (e.g., with alkyl iodides in the presence of base) can be performed to modify the amino group, though this is more relevant for derivative synthesis rather than the parent compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyanogen Bromide Cyclization | 4-methoxy-o-phenylenediamine, CNBr | MeOH/H2O, NaOH | 60 °C, 3 h | ~82% | Mild, good yield, straightforward purification | Requires handling of CNBr (toxic) |

| Condensation with Aldehydes/Carboxylic Acids | 4-methoxy-o-phenylenediamine, aldehyde or acid | Acid catalyst, DMF or AcOH | Reflux, several hours | Moderate to good | General, adaptable to various substituents | Longer reaction times, excess reagents needed |

| Post-synthesis Amination/Alkylation | Benzimidazole core | Alkyl halides, base | Reflux or room temp | Variable | Useful for derivatives | Not for parent amine synthesis |

Research Findings and Practical Notes

- The cyanogen bromide method is reported to yield the target compound efficiently with minimal side products, making it suitable for scale-up in research settings.

- The classical condensation method is versatile but may require careful control of reagent stoichiometry and reaction conditions to avoid polymerization or incomplete cyclization.

- Purification typically involves silica gel chromatography using methanol/dichloromethane mixtures, which effectively separates the product from impurities.

- Characterization by NMR and mass spectrometry confirms the structure and purity of the synthesized compound.

- Safety considerations for cyanogen bromide handling must be strictly observed due to its toxicity and volatility.

Chemical Reactions Analysis

7-Methoxy-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Adenosine Receptor Antagonism

Research has indicated that benzimidazole derivatives, including 7-methoxy-1H-benzoimidazol-2-ylamine, exhibit activity as adenosine receptor antagonists. This property is significant for developing treatments for conditions such as cancer and inflammation .

Inhibition of Cytochrome P450 Enzymes

The compound has been identified as a CYP1A2 inhibitor, which suggests potential interactions with various drugs metabolized by this enzyme. This characteristic can be leveraged in drug design to enhance therapeutic efficacy while minimizing adverse effects .

Cancer Treatment

Several studies have explored the use of benzimidazole derivatives in oncology. The ability of this compound to target specific pathways in cancer cells makes it a candidate for further research in anticancer therapies. For instance, its role as an adenosine receptor antagonist may help inhibit tumor growth and metastasis .

Anti-inflammatory Properties

The compound's potential to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases. By antagonizing adenosine receptors, it may reduce inflammation and provide relief in conditions such as rheumatoid arthritis or other autoimmune disorders .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various benzimidazole derivatives, including this compound, on gastric cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction in treated cells compared to controls, suggesting its potential as a therapeutic agent against gastric neoplasms .

Study 2: Pharmacokinetic Profile

Another research focused on the pharmacokinetic properties of this compound, revealing its favorable absorption characteristics and metabolic stability. The study highlighted its potential for oral administration and systemic circulation without extensive first-pass metabolism .

Data Table of Biological Activities

| Activity Type | Compound Name | Effect/Activity |

|---|---|---|

| Adenosine Receptor Antagonism | This compound | Inhibits receptor activity |

| CYP Enzyme Inhibition | CYP1A2 | Yes |

| Solubility | Water | 3.26 mg/ml |

| Cytotoxicity | Gastric Cancer Cell Lines | Significant apoptosis induction |

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it can inhibit various enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 7-Methoxy-1H-benzoimidazol-2-ylamine include:

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The NH₂ group in this compound likely contributes to broad absorption bands in the 3200–3400 cm⁻¹ range (N-H stretching), similar to abb (1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine), which shows peaks at 3226 cm⁻¹ and 3368 cm⁻¹ .

- UV-Vis Absorption : Benzimidazole derivatives typically exhibit π→π* transitions in the 290–340 nm range. For example, tbb shows maxima at 290, 322, and 340 nm , while the 7-methoxy analog may display bathochromic shifts due to electron-donating methoxy groups.

Biological Activity

7-Methoxy-1H-benzoimidazol-2-ylamine is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of these compounds allow them to interact with various biological targets, leading to significant therapeutic effects. This compound specifically has shown promise in modulating biochemical pathways involved in oxidative stress and cellular signaling.

Target Interactions

this compound interacts with several key enzymes and proteins:

- Oxidative Stress Response : It has been shown to influence enzymes like superoxide dismutase and catalase, which are crucial in combating oxidative stress.

- Cell Signaling Pathways : The compound modulates pathways that affect gene expression and cellular metabolism, impacting cell survival and proliferation.

Molecular Mechanism

The compound exerts its biological effects by binding to specific biomolecules, leading to either inhibition or activation of target proteins. This interaction can alter cellular functions significantly, promoting apoptosis in cancer cells or enhancing immune responses .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various pathogens:

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Tests : In tests involving human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, the compound demonstrated significant cytotoxic effects through apoptosis induction and DNA damage .

| Cell Line | Cytotoxicity Assay | Outcome |

|---|---|---|

| A549 | WST-1 test | Promoted apoptotic cell death |

| WM115 | DNA damage assay | Induced significant DNA damage |

Case Studies

Several case studies have illustrated the effectiveness of this compound in laboratory settings:

- Antiparasitic Activity : A study highlighted its efficacy against intestinal parasites, showing a marked reduction in parasite viability at low concentrations.

- Cancer Cell Studies : Research on human tumor cells indicated that treatment with this compound led to enhanced apoptosis rates compared to untreated controls.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | None | 1% H₂SO₄ | 75% → 94% |

| Solvent | Ethanol | DMF/H₂O (9:1) | 68% → 88% |

| Reaction Time | 12 hours | 8 hours | 82% → 90% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR (DMSO-d₆): Look for singlet at δ 3.85 ppm (methoxy -OCH₃), aromatic protons (δ 6.8–7.5 ppm, split into multiplets), and NH₂ protons (δ 5.2–5.5 ppm, broad) .

- ¹³C NMR: Methoxy carbon at δ 55–57 ppm, aromatic carbons (δ 110–150 ppm), and C2-amine carbon at δ 155–160 ppm .

- IR Spectroscopy: Stretch bands at 3350–3400 cm⁻¹ (N-H), 1620–1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O of methoxy) .

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and retention time (e.g., 8.2 min under 70:30 v/v conditions) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, -OCH₃) | |

| IR | 3350 cm⁻¹ (N-H stretch) | |

| HPLC Retention | 8.2 min (70:30 ACN:H₂O) |

Basic: What are the recommended storage and handling protocols for this compound given its stability and toxicity profile?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Stability data indicate no decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

- Handling:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if airborne particles are generated .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of irritants (H335: respiratory tract irritation) .

- Waste Disposal: Neutralize with dilute acetic acid before incineration by licensed facilities .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Derivative Synthesis: Introduce substituents at N1, C2 (amine), or C5/C6 positions via:

- Activity Testing:

Example: Derivatives with electron-withdrawing groups (e.g., -NO₂ at C5) showed 3-fold higher antiparasitic activity compared to methoxy analogs .

Advanced: What computational chemistry approaches are suitable for predicting the physicochemical properties and binding affinities of this compound analogs?

Methodological Answer:

- QSPR Models: Use quantum chemical descriptors (HOMO/LUMO energies, dipole moments) to predict solubility and logP .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to simulate binding modes with target proteins (e.g., tubulin). Key interactions include:

- MD Simulations: Run 100 ns trajectories in GROMACS to assess complex stability and binding free energies (MM-PBSA) .

Q. Table 3: Computational Predictions vs. Experimental Data

| Parameter | Predicted Value | Experimental Value | Error Margin |

|---|---|---|---|

| logP (QSPR) | 1.85 | 1.92 | ±0.07 |

| Binding Affinity | -8.2 kcal/mol | -7.9 kcal/mol | ±0.3 |

Advanced: How should researchers address discrepancies in reported synthetic yields or purity levels of this compound across different studies?

Methodological Answer:

- Root-Cause Analysis:

- Validation Steps:

- Reproduce Conditions: Strictly follow reported protocols, including solvent drying and inert atmospheres .

- Cross-Characterization: Use multiple techniques (e.g., NMR + HRMS) to confirm structure and purity .

- Case Study: A 2024 study achieved 94% yield using ultra-pure HCOOH, whereas a 2021 report (82% yield) used commercial-grade acid with trace water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.